5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine
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Overview
Description
5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a 4-methylpiperidin-1-yl group at the 2nd position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine typically involves aromatic nucleophilic substitution reactions. One common method involves the reaction of 5-bromo-2-chloropyrimidine with 4-methylpiperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
- 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine
- 5-Bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyrimidine
Uniqueness
5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a methyl group, and a piperidinyl group makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-8-3-5-15(6-4-8)11-13-7-10(12)9(2)14-11/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDRQWOERQWTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C(=N2)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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